molecular formula C9H7F2N3O B1418564 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1155522-11-4

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No. B1418564
M. Wt: 211.17 g/mol
InChI Key: LQEGRVSPFYNYAU-UHFFFAOYSA-N
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Description

“3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is an organic compound with the molecular formula C9H7F2N3O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of compounds like “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Molecular Structure Analysis

The molecular structure of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” can be analyzed using a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” include a molecular weight of 211.17 . Other properties such as boiling point and storage conditions are not explicitly mentioned in the search results .

Scientific Research Applications

Antitumor Activity

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline derivatives demonstrate promising applications in antitumor research. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives, structurally similar to 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, have been synthesized and analyzed for their potential medical applications, especially in cancer treatment. Some of these compounds have shown good potency against a range of cancer cell lines (Maftei et al., 2016).

Monomer for Polymerizations

The selective reduction of nitro group in related 1,2,4-oxadiazoles leads to the formation of amines that are promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017). This indicates their potential in the development of new polymeric materials.

Synthesis of Natural Product Analogs

Derivatives of 1,2,4-oxadiazole, closely related to 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, have been synthesized and tested for antitumor activity. This includes the development of natural product analogs with potential medical applications (Maftei et al., 2013).

Antidiabetic, Anti-inflammatory, and Anticancer Activities

Synthesized compounds of 1,2,4-oxadiazole derivatives have been screened for their antidiabetic, anti-inflammatory, and anticancer activities, highlighting their potential in therapeutic applications (Kavitha et al., 2016).

Agonist for GPR119 Receptor

Research has been conducted on the optimization of 1,2,4-oxadiazoles as agonists for GPR119, a receptor involved in glucose homeostasis, indicating potential applications in the treatment of diabetes (Wang et al., 2014).

Antimicrobial Activity

Studies have shown that synthesized 1,2,4-oxadiazole derivatives exhibit antimicrobial activities against various bacterial and fungal strains, suggesting their application in antimicrobial drug development (Kavitha et al., 2016).

Aniline Sensing

Novel 1,2,4-oxadiazole derivatives have been used in fluorescence quenching studies for aniline sensing, indicating potential applications in chemical sensing technologies (Naik et al., 2018).

Future Directions

The future directions in the research and development of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5/h1-4,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEGRVSPFYNYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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